tert-Butyl (5-phenylfuran-2-yl)carbamate
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Overview
Description
tert-Butyl (5-phenylfuran-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-phenylfuran ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (5-phenylfuran-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 5-phenylfuran-2-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to produce the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates typically involves the use of di-tert-butyl dicarbonate and a suitable amine. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-phenylfuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl (5-phenylfuran-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-phenylfuran-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This protection can be removed under acidic conditions, allowing the amine to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate with an ethynyl group, used in different synthetic applications.
Uniqueness
tert-Butyl (5-phenylfuran-2-yl)carbamate is unique due to the presence of the 5-phenylfuran ring, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and research .
Properties
CAS No. |
62188-19-6 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl N-(5-phenylfuran-2-yl)carbamate |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(17)16-13-10-9-12(18-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17) |
InChI Key |
SLFXZJQCKKOIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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